

Fenthion Sulfone (CAS No. 3761-42-0): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Fenthion sulfone

Cat. No.: B144504

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Abstract

Fenthion sulfone (CAS No. 3761-42-0) is a significant metabolite of the organothiophosphate insecticide Fenthion. Its presence in environmental and biological matrices is a key indicator of Fenthion exposure and degradation. This technical guide provides an in-depth overview of the core properties of **Fenthion sulfone**, including its physicochemical characteristics, toxicological profile, and relevant experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals in toxicology, environmental science, and drug development.

Chemical and Physical Properties

Fenthion sulfone is formed through the oxidation of its parent compound, Fenthion, a process that can occur both in the environment and through metabolic pathways in living organisms.^[1] The sulfone group enhances the compound's stability compared to Fenthion.^[1]

Table 1: Physicochemical Properties of **Fenthion Sulfone**

Property	Value	Source
CAS Number	3761-42-0	[2] [3] [4]
Molecular Formula	C ₁₀ H ₁₅ O ₅ PS ₂	
Molecular Weight	310.33 g/mol	
IUPAC Name	dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ ⁵ -phosphane	
Synonyms	O,O-Dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl]phosphorothioate, Fenthion-sulfone	
Melting Point	77-79 °C	
Boiling Point (Predicted)	419.2 ± 55.0 °C	
Density (Predicted)	1.333 ± 0.06 g/cm ³	
Water Solubility	Slightly soluble	
Solubility in Organic Solvents	Slightly soluble in Chloroform and Methanol	

Toxicological Profile

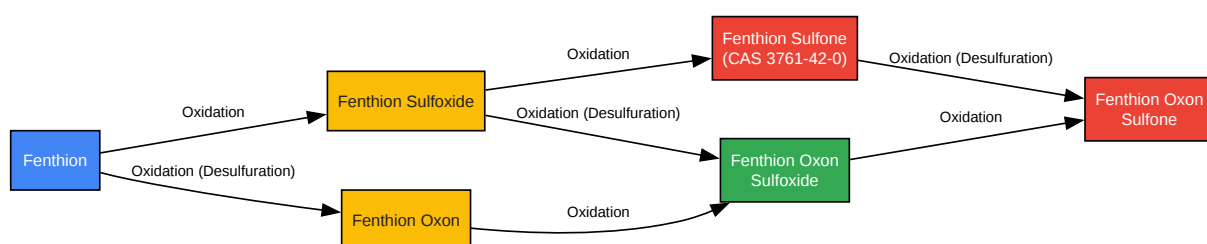
The toxicological properties of **Fenthion sulfone** are intrinsically linked to its parent compound, Fenthion, which functions as a cholinesterase inhibitor. While **Fenthion sulfone** itself is considered to be less toxic than Fenthion, some of its subsequent metabolites, such as fenthion oxon sulfone, can exhibit increased toxicity.

Table 2: Toxicological Data for **Fenthion Sulfone**

Parameter	Value	Species	Source
Acute Oral LD ₅₀	125 mg/kg	Rat	
Mechanism of Action (related to parent compound)	Acetylcholinesterase (AChE) inhibitor	-	

Signaling and Metabolic Pathways

Fenthion undergoes a series of metabolic transformations in organisms, primarily through oxidation. The initial oxidation of the sulfide group in Fenthion leads to the formation of Fenthion sulfoxide, which can be further oxidized to **Fenthion sulfone**. Concurrently, the phosphorothioate group can be oxidized to a phosphate, forming the more potent "oxon" analogs.



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Figure 1: Metabolic Pathway of Fenthion.

Experimental Protocols

Synthesis of Fenthion Sulfone

Fenthion sulfone is primarily synthesized through the oxidation of Fenthion. While various oxidizing agents can be employed, a common laboratory-scale synthesis involves the use of an oxidizing agent like Oxone (potassium peroxymonosulfate).

Protocol: Oxidation of Fenthion to **Fenthion Sulfone**

- **Dissolution:** Dissolve Fenthion in a suitable organic solvent such as methanol.
- **Preparation of Oxidant:** In a separate flask, prepare a solution of Oxone in water.
- **Reaction:** Cool the Fenthion solution in an ice bath. Slowly add the Oxone solution dropwise to the stirred Fenthion solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching and Extraction:** Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like chloroform.
- **Drying and Evaporation:** Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
- **Characterization:** Confirm the identity and purity of the synthesized **Fenthion sulfone** using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

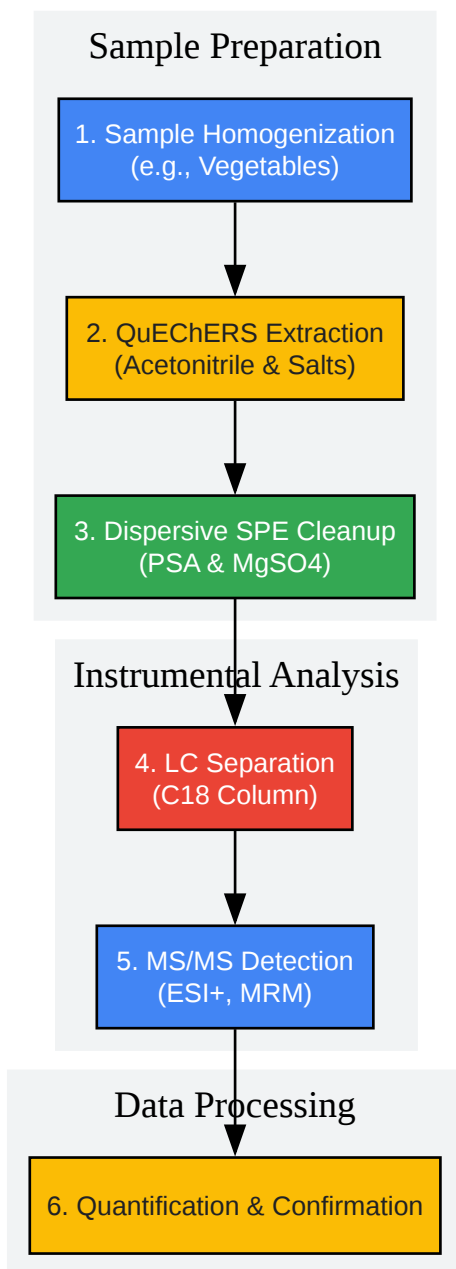
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including **Fenthion sulfone**, in various matrices like fruits and vegetables. This is typically followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.

Protocol: Analysis of **Fenthion Sulfone** in Vegetable Samples

- **Sample Homogenization:** Homogenize a representative 10-15 g sample of the vegetable matrix.
- **Extraction:**

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO_4).
 - Vortex for 30 seconds.
 - Centrifuge at a high speed for 5 minutes.
- LC-MS/MS Analysis:
 - Dilute the final extract with a suitable solvent if necessary.
 - Inject an aliquot into the LC-MS/MS system.
 - LC Conditions (Typical):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient program to ensure separation from matrix components.
 - MS/MS Conditions (Typical for **Fenthion Sulfone**):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).

- Precursor Ion: $[M+H]^+ = m/z\ 311$.
- Product Ions (for MRM): $m/z\ 125$ (cleavage of P-O bond) and $m/z\ 109$ (cleavage of P-S bond).



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Figure 2: Analytical Workflow for **Fenthion Sulfone**.

Conclusion

Fenthion sulfone is a crucial analyte for monitoring the environmental fate and metabolic pathways of the insecticide Fenthion. This guide has provided a consolidated resource on its fundamental properties, toxicological significance, and detailed experimental protocols for its synthesis and analysis. The presented information, tables, and diagrams are intended to facilitate further research and analytical method development for this important compound.

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